molecular formula C16H15NO3 B12540215 (3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one CAS No. 682772-86-7

(3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one

Cat. No.: B12540215
CAS No.: 682772-86-7
M. Wt: 269.29 g/mol
InChI Key: MDLJMBRCTPFZQE-GFCCVEGCSA-N
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Description

(3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one: is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one typically involves the reaction of 4-nitrobenzaldehyde with phenylacetone under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenyl group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(4-Nitrophenyl)-3-phenylpropan-1-one: Similar structure but with a shorter carbon chain.

    (3R)-1-(4-Nitrophenyl)-3-phenylpentan-1-one: Similar structure but with a longer carbon chain.

    (3R)-1-(4-Aminophenyl)-3-phenylbutan-1-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

682772-86-7

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(3R)-1-(4-nitrophenyl)-3-phenylbutan-1-one

InChI

InChI=1S/C16H15NO3/c1-12(13-5-3-2-4-6-13)11-16(18)14-7-9-15(10-8-14)17(19)20/h2-10,12H,11H2,1H3/t12-/m1/s1

InChI Key

MDLJMBRCTPFZQE-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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